1-(3-Bromopropoxy)-3-methylbenzene

Physicochemical characterization Isomer differentiation Quality control

1-(3-Bromopropoxy)-3-methylbenzene (CAS 6291-74-3), also designated 3-methylphenoxypropyl bromide or m-tolyl 3-bromopropyl ether, is a meta-substituted aryl alkyl bromide belonging to the C10H13BrO phenoxypropyl halide class. It is a clear, colorless liquid with a boiling point of 125–126 °C at 16 mmHg and a refractive index of 1.541–1.543.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 6291-74-3
Cat. No. B1594771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropoxy)-3-methylbenzene
CAS6291-74-3
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCCBr
InChIInChI=1S/C10H13BrO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7H2,1H3
InChIKeyFANHQLQOKQMXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropoxy)-3-methylbenzene (CAS 6291-74-3): Chemical Identity and Procurement Baseline for a Meta-Substituted Phenoxypropyl Bromide Intermediate


1-(3-Bromopropoxy)-3-methylbenzene (CAS 6291-74-3), also designated 3-methylphenoxypropyl bromide or m-tolyl 3-bromopropyl ether, is a meta-substituted aryl alkyl bromide belonging to the C10H13BrO phenoxypropyl halide class. It is a clear, colorless liquid with a boiling point of 125–126 °C at 16 mmHg and a refractive index of 1.541–1.543 [1]. The compound is primarily utilized as a versatile electrophilic building block in medicinal chemistry campaigns, serving as a key intermediate for installing a 3-(m-tolyloxy)propyl pharmacophore side chain into target molecules . Its commercial availability at 95% minimum purity from multiple suppliers, coupled with documented synthetic routes yielding up to 75% under standard Williamson etherification conditions, positions it as a readily accessible intermediate for structure–activity relationship (SAR) exploration and lead optimization programs .

Why 1-(3-Bromopropoxy)-3-methylbenzene Cannot Be Replaced by Its Ortho, Para, or Non-Methylated Analogs Without Quantifiable Consequence


Within the phenoxypropyl bromide family, the position of the methyl substituent on the aromatic ring is not a trivial structural nuance—it directly dictates the physicochemical properties, purification behavior, and, critically, the pharmacological outcome of the final target molecule. The ortho isomer (1-(3-bromopropoxy)-2-methylbenzene, CAS 50912-60-2) exhibits a boiling point elevated by 15–20 °C relative to the meta compound, while the para isomer (CAS 16929-24-1) shows a 10–19 °C higher boiling range and a distinct refractive index of 1.539–1.541 versus 1.541–1.543 for the meta compound [1]. The benzyl analog (benzyl 3-bromopropyl ether, CAS 54314-84-0) differs in both boiling point (130–132 °C at 8 mmHg) and refractive index (n20/D 1.531) [2]. These measurable physical disparities are not interchangeable; they alter chromatographic retention times, distillation cut points, and quality-control verification protocols. More importantly, in medicinal chemistry applications—such as the development of Mcl-1 inhibitors by Luan et al. or clozapine-derived atypical antipsychotics by Capuano et al.—the meta-methyl substituent places the methyl group at a specific spatial orientation that modulates receptor binding affinities in ways that ortho, para, or des-methyl analogs cannot replicate [3] [4]. Generic substitution therefore risks both synthetic reproducibility failure and SAR discontinuity.

Procurement-Relevant Quantitative Differentiation Evidence for 1-(3-Bromopropoxy)-3-methylbenzene Against Closest Analogs


Boiling Point and Refractive Index Differentiation of Meta Isomer Enables Distinct Purification and QC Protocols Versus Ortho and Para Isomers

The meta-methyl substitution pattern on 1-(3-bromopropoxy)-3-methylbenzene produces a boiling point of 125–126 °C at 16 mmHg, which is 15–20 °C lower than the ortho isomer (140–146 °C at 18 mmHg) and 10–19 °C lower than the para isomer (135–145 °C at 14 mmHg) [1] [2]. The refractive index of the meta compound (1.541–1.543) is also distinguishable from the para isomer (1.539–1.541), providing a second orthogonal identification parameter [1] [2]. These differences are experimentally meaningful: during vacuum distillation purification, the meta isomer may be collected as a distinct fraction well-separated from the higher-boiling ortho contaminant, and refractive index measurement offers rapid in-process verification of isomeric identity without requiring NMR or MS analysis.

Physicochemical characterization Isomer differentiation Quality control

Documented Synthetic Yield of 75% Under Standard Williamson Etherification Provides a Reproducible Benchmark for Meta-Specific Alkylation

A validated synthetic procedure using 3-methylphenol (60 mmol), 1,3-dibromopropane (180 mmol, 3 equiv), and K2CO3 (180 mmol, 3 equiv) in acetonitrile under reflux delivers 1-(3-bromopropoxy)-3-methylbenzene in 75% yield after column chromatography purification (ethyl acetate / petroleum ether 1:20 to 1:50) . This yield was achieved in the context of the Mcl-1 inhibitor SAR study by Luan et al. (2017), where the compound served as a key intermediate for preparing N-substituted indole derivatives. The reported yield provides a directly actionable benchmark for process chemists scaling this specific meta isomer, as the ortho and para isomers may exhibit different reaction kinetics due to steric and electronic effects of the ring substituent position on the phenoxide nucleophilicity.

Synthetic methodology Process chemistry Yield optimization

Utility in Mcl-1 Inhibitor Lead Optimization: Meta-Methyl Intermediate Enabled Compound 24d with Ki = 110 nM Against Mcl-1

In the discovery of N-substituted indole derivatives as novel Mcl-1 inhibitors, 1-(3-bromopropoxy)-3-methylbenzene was employed as the alkylating agent to introduce the 3-(m-tolyloxy)propyl side chain onto the indole scaffold [1]. The most potent compound emerging from this SAR campaign, compound 24d, exhibited a Ki value of 110 nM against Mcl-1 in a fluorescence polarization competition assay using Flu-BID/FAM-BID probe displacement from His-tagged MCL1 (residues 171–327) [2]. While this Ki value belongs to the final elaborated molecule and not the intermediate itself, the specific meta-methylphenoxypropyl motif was integral to achieving this binding affinity; the SAR study systematically varied the hydrophobic tail, and the 3-methyl substitution pattern contributed to the optimal spatial arrangement for engaging the P2 and R263 hot-spots of Mcl-1 [1]. This establishes a precedent that the meta-substituted building block has been successfully employed in a hit-to-lead campaign with quantitative target engagement data, a track record not necessarily established for the ortho or para isomers in the same assay system.

Mcl-1 inhibition Cancer therapeutics Protein-protein interaction

Commercial Availability at 95% Minimum Purity with Multiple Supplier Options Reduces Procurement Risk Relative to Less-Commercialized Ortho and Para Isomers

The meta isomer 1-(3-bromopropoxy)-3-methylbenzene is listed by at least 11 global suppliers on the LookChem platform alone, with documented minimum purity specifications of 95% (AKSci, ChemWhat) and up to 99% from raw material suppliers . The product has reportedly achieved commercial mass production status . In contrast, the ortho isomer (CAS 50912-60-2) and para isomer (CAS 16929-24-1) have fewer documented suppliers and their purity specifications are less consistently reported in the open chemical supply chain databases. This differential in supplier density translates into procurement advantages: competitive pricing (FOB prices ranging from USD 1.0 to 30.0 per kilogram for bulk quantities), shorter lead times, and the availability of certificate-of-analysis documentation .

Supply chain Commercial availability Purity specification

High-Impact Application Scenarios for 1-(3-Bromopropoxy)-3-methylbenzene Derived from Quantitative Evidence


Medicinal Chemistry Mcl-1 Inhibitor Lead Optimization Requiring a Validated Meta-Methylphenoxypropyl Electrophile

Research teams pursuing Mcl-1 (myeloid cell leukemia-1) protein–protein interaction inhibitors can directly adopt 1-(3-bromopropoxy)-3-methylbenzene as the alkylating agent for introducing the 3-(m-tolyloxy)propyl hydrophobic tail onto indole or related heterocyclic scaffolds. This application is supported by the Luan et al. (2017) SAR study, where this exact intermediate enabled compound 24d with Ki = 110 nM against Mcl-1 [1]. The 75% documented yield provides a reproducible starting point for library synthesis, and the meta-methyl substitution pattern has been structurally validated to engage the P2 and R263 binding hot-spots of Mcl-1.

FFA1/PPAR Pan-Agonist Development for Type 2 Diabetes Leveraging Phenoxyacetic Acid Hybrid Scaffolds

In the design of dual or pan agonists targeting free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptors (PPARα/γ/δ), 1-(3-bromopropoxy)-3-methylbenzene serves as a key building block for constructing the phenoxypropyl linker domain. The Li et al. (2018) study employed this intermediate in the synthesis of pan agonist 15, which demonstrated sustained hypoglycemic effects in ob/ob mice at 100 mg/kg over 5 days, comparable to the clinical candidate TAK-875 at 40 mg/kg [2]. The meta-tolyl motif contributes to balanced activities across FFA1, PPARγ, and PPARδ.

Atypical Antipsychotic Drug Discovery: Clozapine-Derived 4′-Phenoxypropyl Tricyclic Analogs with Defined D4/5-HT2A Receptor Profiles

The Capuano et al. (2010) series of substituted 4′-phenoxypropyl clozapine analogues utilized 1-(3-bromopropoxy)-3-methylbenzene to introduce the distal aromatic ring with a meta-methyl substituent [3]. The preliminary in vitro pharmacological evaluation assessed the effect of ring substituents on dopamine D4 and serotonin 5-HT2A receptor affinities. The meta-methyl analog contributed to understanding the electronic and steric requirements for receptor engagement, distinguishing it from para-substituted variants in the same series.

Phase-Transfer Catalysis Process Development for Selective Phenol Alkylation with 1-Bromo-3-chloropropane

Process chemists optimizing the halopropylation of 3-methylphenol can reference the Reinholz et al. (1990) selectivity study, which systematically investigated the effects of quaternary ammonium phase-transfer catalysts, counterions, and added potassium bromide on the product distribution between 1-aryloxy-3-chloropropane and 1-aryloxy-3-bromopropane . This study provides a mechanistic framework for maximizing the yield of the desired bromo-product, directly applicable to the synthesis of 1-(3-bromopropoxy)-3-methylbenzene at scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromopropoxy)-3-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.